Metomidate hydrochloride, (S)-

Description

Historical Context of Imidazole-Based Anesthetics in Research

The journey of imidazole-based anesthetics in research began with the synthesis of etomidate (B1671615) in the early 1960s by Janssen Pharmaceuticals. nih.gov Initially investigated as a potential antifungal agent, its potent hypnotic effects were discovered serendipitously during animal studies. nih.gov This led to its introduction into clinical practice in Europe in 1972 as the first non-barbiturate intravenous anesthetic. nih.gov

Etomidate stood out for its remarkably stable cardiorespiratory profile, a significant advantage over other anesthetic agents of the time. nih.govresearchgate.net However, a major drawback emerged: its suppression of the adrenocortical axis through the inhibition of the enzyme 11β-hydroxylase. nih.govresearchgate.netnih.gov This side effect made it unsuitable for prolonged infusions, particularly in critically ill patients. researchgate.netnih.gov

The recognition of both the benefits and limitations of etomidate spurred further research into its analogs. The primary goal was to develop compounds that retained the favorable hemodynamic stability of etomidate while eliminating the undesirable adrenocortical suppression. researchgate.netnih.govresearchgate.net This led to the creation of "soft" analogs, designed for rapid metabolism into inactive byproducts. researchgate.netaneskey.com One of the first such analogs was methoxycarbonyl-etomidate (MOC-etomidate). nih.govaneskey.com The development of these analogs represents a strategic approach in medicinal chemistry to refine the therapeutic profile of an existing drug scaffold. researchgate.net

The imidazole (B134444) ring itself is a crucial pharmacophore in drug discovery, present in numerous commercially available medications with a wide range of therapeutic applications, including as an antifungal, antiprotozoal, and anticonvulsant. jchemrev.comajrconline.org The versatility of the imidazole nucleus in its synthesis and functionalization has made it a rich source of chemical diversity for developing new bioactive compounds. jchemrev.comnih.gov

Significance of (S)-Metomidate Hydrochloride as a Research Compound

Metomidate (B1676513), an analog of etomidate, and specifically its (S)-enantiomer, holds particular significance in the research community for several key reasons. bioone.org Like etomidate, metomidate's anesthetic effects are primarily attributed to one of its optical isomers. Research on etomidate revealed that the R(+) enantiomer is responsible for most of its hypnotic activity. aneskey.comnih.gov This stereoselectivity, where one enantiomer is significantly more potent than the other, underscores the importance of a specific three-dimensional structure for interaction with its biological target, the GABA-A receptor. nih.govoup.com

The study of (S)-Metomidate hydrochloride is crucial for understanding the structure-activity relationships of this class of compounds. By comparing the effects of different stereoisomers, researchers can gain insights into the precise molecular interactions that lead to anesthesia. nih.gov

A significant area of research for (S)-Metomidate hydrochloride is its use as a tool to study the endocrine system. Its inhibitory effect on 11β-hydroxylase, the same mechanism that causes adrenal suppression, is harnessed to investigate the role of cortisol and other steroids in various physiological processes. bioone.orgtaylorandfrancis.com This makes it a valuable compound in endocrinology research.

Furthermore, (S)-Metomidate hydrochloride serves as a reference compound in the development of new anesthetic agents. caymanchem.com By understanding its pharmacological profile, scientists can design novel etomidate analogs with improved properties, such as reduced side effects and faster recovery times. researchgate.net The investigation of "soft" etomidate analogs like MOC-etomidate and cyclopropyl-methoxycarbonyl metomidate (CPMM) aims to create drugs that are rapidly metabolized, thus minimizing prolonged effects like adrenocortical suppression. taylorandfrancis.com

Overview of Key Research Domains for (S)-Metomidate Hydrochloride

The unique properties of (S)-Metomidate hydrochloride have led to its application in several distinct research domains:

Aquatic and Veterinary Anesthesia: A primary application of metomidate hydrochloride is as a sedative and anesthetic in fish. bioone.org Research in this area focuses on its efficacy in reducing stress and mortality during the handling and transportation of various fish species. bioone.org Comparative studies with other anesthetics like MS-222 are common to determine the most effective and least stressful agents for aquatic animals.

Neuroscience and Pharmacology: In neuroscience, (S)-Metomidate hydrochloride is used to study the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain. bioone.orgnih.gov As a positive allosteric modulator of this receptor, it helps to elucidate the mechanisms of sedation and hypnosis. nih.govresearchgate.net The stereoselective action of etomidate isomers provides a powerful tool for probing the specific binding sites on the receptor protein. nih.govoup.com

Endocrinology and Oncological Imaging: The compound's ability to inhibit 11β-hydroxylase is exploited in endocrinology research and diagnostic imaging. taylorandfrancis.com Radiolabeled derivatives, such as ¹¹C-metomidate, are used in Positron Emission Tomography (PET) to image and characterize adrenal tumors. taylorandfrancis.comncats.iosor.org This non-invasive technique can help differentiate between benign and malignant adrenal masses and guide treatment decisions. taylorandfrancis.comaablocks.com

Interactive Data Table: Research Applications of Metomidate Derivatives

| Research Area | Compound Derivative | Application | Key Findings |

| Oncological Imaging | ¹¹C-metomidate | PET-CT imaging of adrenal tumors. taylorandfrancis.comsor.org | Differentiates adrenocortical from nonadrenocortical tumors. ncats.io |

| Oncological Imaging | Iodo-metomidate | Diagnosis and management of adrenocortical carcinoma. taylorandfrancis.com | Shows promise for targeted radionuclide therapy. aablocks.com |

| Anesthetic Development | Methoxycarbonyl etomidate (MOC-etomidate) | Prototype "soft" analog. taylorandfrancis.com | Less potent than etomidate with a brief hypnotic effect. taylorandfrancis.com |

| Anesthetic Development | Cyclopropyl-methoxycarbonyl metomidate (CPMM) | "Soft" analog with improved properties. taylorandfrancis.com | Similar hypnotic potency to etomidate with faster recovery from adrenocortical suppression. taylorandfrancis.com |

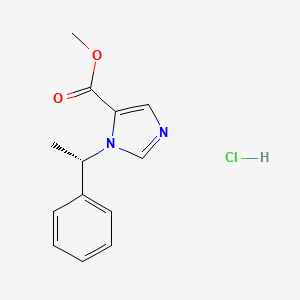

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

66392-65-2 |

|---|---|

Molecular Formula |

C13H15ClN2O2 |

Molecular Weight |

266.72 g/mol |

IUPAC Name |

methyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H/t10-;/m0./s1 |

InChI Key |

NZEDTZKNEKPBGR-PPHPATTJSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Development of S Metomidate Hydrochloride and Its Analogs

Stereoselective Synthesis of (S)-Metomidate Hydrochloride

The synthesis of (S)-Metomidate hydrochloride in its chirally pure form is crucial, as the biological activity of imidazole-based compounds is often highly dependent on their stereochemistry.

The synthesis of metomidate (B1676513) and its analogs often involves the N-alkylation of an imidazole (B134444) ester. nih.gov One common approach is the reaction of an imidazole carboxylate with an appropriate alkyl halide. For instance, the synthesis of a dihydrogen etomidate (B1671615) derivative has been achieved through a phase transfer-catalyzed N-alkylation of 4-ethyl imidazole carboxylate with benzyl (B1604629) bromide. nih.gov The esterification of the imidazole derivative is a key step in forming the final compound structure. Various methods for the synthesis of imidazole derivatives have been reviewed, highlighting the versatility of the imidazole core in medicinal chemistry. wjpsonline.com

Controlling the stereochemistry at the chiral carbon is a critical aspect of the synthesis. While the (R)-configuration is often associated with the primary pharmacological activity of etomidate and its analogs, the synthesis of the (S)-isomer is also of scientific interest for comparative studies. nih.govscispace.com Stereoselective coupling reactions, such as the Mitsunobu reaction, have been employed to produce chirally pure analogues, allowing for a clean inversion of configuration to achieve the desired stereoisomer. scispace.comgoogle.com This method provides precise control over the stereocenter. For example, (S)-1-(4-iodophenyl)ethanol can be coupled with methyl 4-imidazole carboxylate to regioselectively join the fragments at the N-3 position with a complete inversion of configuration, yielding the (R)-isomer. google.com A similar inversion strategy could be applied to generate the (S)-isomer from an (R)-alcohol precursor. The synthesis of all possible stereoisomers of related compounds has been undertaken to study the influence of the absolute configuration on biological activity. nih.gov Research has shown that the S-etomidate isomer is significantly less potent in its adrenocortical effects compared to the R-etomidate isomer, highlighting the importance of stereoselectivity. nih.gov

Development of Metomidate and Etomidate Analogs

Extensive research has been dedicated to developing analogs of metomidate and the structurally similar etomidate to improve their clinical utility. The primary goals have been to modulate their pharmacological effects, enhance metabolic stability, and create tools for research.

Structural modifications of the etomidate and metomidate backbone have led to the creation of novel derivatives with improved safety profiles. nih.gov A significant focus has been on mitigating the adrenocortical suppression associated with etomidate. nih.govnih.govresearchgate.net

Key structural modifications include:

Carboetomidate : In this analog, the nitrogen atom in the imidazole ring, which is implicated in binding to the 11β-hydroxylase enzyme and causing adrenal suppression, is replaced with a methylene (B1212753) group. nih.gov This change results in a 2000-fold lower level of adrenocortical inhibition in vitro. nih.gov

Methoxycarbonyl-etomidate (MOC-etomidate) : This analog was designed as a "soft" drug with an additional ester moiety, making it susceptible to rapid hydrolysis by non-specific esterases into an inactive carboxylic acid metabolite. nih.govnih.govnih.gov This rapid breakdown significantly reduces adrenocortical suppression. nih.gov

Cyclopropyl-methoxycarbonyl metomidate (CPMM) and Dimethyl-methoxycarbonyl metomidate (DMMM) : These are second-generation analogs developed to address the rapid metabolism and low potency of MOC-etomidate. nih.govnih.gov By incorporating aliphatic groups (cyclopropyl or dimethyl) into the molecule, the ester moiety is sterically protected from hydrolysis, slowing down metabolism and increasing hypnotic potency. nih.govnih.govnih.gov CPMM is reported to be 10-fold more potent than MOC-etomidate. nih.gov

| Analog Name | Key Structural Modification | Impact on Pharmacological Profile |

|---|---|---|

| Carboetomidate | Replacement of imidazole nitrogen with a methylene group. nih.gov | Significantly reduced adrenocortical suppression. nih.gov |

| Methoxycarbonyl-etomidate (MOC-etomidate) | Addition of a rapidly hydrolyzed ester moiety. nih.govnih.gov | Ultra-rapid metabolism to an inactive metabolite, reducing adrenocortical effects. nih.gov |

| Cyclopropyl-methoxycarbonyl metomidate (CPMM) | Incorporation of a cyclopropyl (B3062369) group to sterically protect the ester moiety. nih.govnih.gov | Increased hypnotic potency and slower metabolism compared to MOC-etomidate. nih.govnih.gov |

| Dimethyl-methoxycarbonyl metomidate (DMMM) | Incorporation of a dimethyl group to sterically protect the ester moiety. nih.gov | Increased hypnotic potency and slower metabolism compared to MOC-etomidate. nih.gov |

The concept of "soft" drugs involves designing molecules that undergo predictable and rapid metabolism into inactive compounds after exerting their therapeutic effect. nih.govjchemrev.com This strategy aims to improve the safety and controllability of a drug. jchemrev.com

MOC-etomidate is a prototypical soft analog of etomidate. nih.govnih.gov It was specifically designed with a metabolically labile ester group linked to the etomidate backbone via a spacer. nih.gov This design allows for rapid hydrolysis by esterases in the blood and liver, leading to a very short duration of action. nih.gov However, the metabolism of MOC-etomidate was found to be too rapid for some clinical applications. nih.govresearchgate.net

To optimize the duration of action, researchers developed a series of analogs by incorporating various aliphatic groups into the spacer region. nih.govnih.gov This strategy was based on the principle that steric hindrance near the ester bond could slow the rate of hydrolysis. nih.gov This led to the creation of 13 new analogs, including CPMM and DMMM, which exhibited higher potencies and more desirable metabolic half-lives. nih.govnih.gov The in vitro metabolic half-lives of these spacer-linked etomidate esters in rat blood varied by over two orders of magnitude, demonstrating that modifying the spacer is an effective way to control metabolic stability. nih.govresearchgate.net

| Analog | Design Strategy | Effect on Metabolic Stability |

|---|---|---|

| Methoxycarbonyl etomidate (MOC-etomidate) | Introduction of a labile ester group. nih.gov | Very rapid hydrolysis by esterases (t1/2 in rat blood: 0.61 min). researchgate.net |

| Cyclopropyl-methoxycarbonyl metomidate (CPMM) | Addition of a cyclopropyl group to create steric hindrance. nih.gov | Slower rate of hydrolysis compared to MOC-etomidate (t1/2 in rat blood: 6.9 min). nih.govresearchgate.net |

Radiolabeled derivatives of metomidate are valuable tools for non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov These radiotracers allow for the visualization and quantification of specific enzyme targets in the body, particularly in the adrenal cortex. nih.govsnmjournals.org

Several radiolabeled metomidate analogs have been synthesized:

[¹¹C]Metomidate ([¹¹C]MTO) : This is a widely used PET radiotracer for imaging disorders of the adrenal cortex. nih.gov Its synthesis is typically achieved through the captive-solvent ¹¹C-methylation of a carboxylate salt precursor. nih.gov Automated, cGMP-compliant radiosynthesis methods have been developed to produce [¹¹C]MTO efficiently and with high purity. nih.gov

Iodinated Analogs (e.g., ¹²⁴I-IMTO) : Halogenated derivatives of metomidate, such as iodometomidate (IMTO), have been developed for PET and SPECT imaging. scispace.comgoogle.comsnmjournals.org The synthesis of ¹²⁴I-IMTO involves an oxidative radioiododestannylation of a stannylated precursor (Me₃Sn-MTO). snmjournals.org This tracer shows high specific uptake in the adrenal glands. snmjournals.org

¹⁸F-labeled Analogs (e.g., [¹⁸F]CETO) : To overcome the limitations of the short half-life of carbon-11 (B1219553) (20 minutes), fluorine-18 (B77423) labeled analogs have been developed. researchgate.net Para-chloro-2-[¹⁸F]fluoroethyl-etomidate ([¹⁸F]CETO) is one such analog that has been evaluated as a potential adrenocortical PET tracer, offering the advantage of a longer half-life (109.8 minutes). researchgate.net

| Radiotracer | Isotope | Synthetic Precursor/Method | Primary Application |

|---|---|---|---|

| [¹¹C]Metomidate ([¹¹C]MTO) | Carbon-11 | ¹¹C-methylation of a carboxylate salt precursor. nih.gov | PET imaging of adrenocortical disorders. nih.gov |

| ¹²⁴I-Iodometomidate (¹²⁴I-IMTO) | Iodine-124 | Oxidative radioiododestannylation of a trimethylstannyl precursor. google.comsnmjournals.org | PET imaging of the adrenal cortex. snmjournals.org |

| Para-chloro-2-[¹⁸F]fluoroethyl-etomidate ([¹⁸F]CETO) | Fluorine-18 | Radiosynthesis from a suitable precursor. researchgate.net | Potential PET tracer for adrenocortical imaging with a longer half-life. researchgate.net |

Structure-Activity Relationship (SAR) Studies for (S)-Metomidate Hydrochloride and Derivatives

The pharmacological profile of metomidate and its analogs is significantly influenced by their chemical structures. Structure-activity relationship (SAR) studies have been crucial in elucidating the roles of different parts of the molecule, such as the imidazole ring and the ester moiety, in its biological activity. These studies have paved the way for the design of new derivatives with improved properties.

Influence of Imidazole Ring and Ester Moiety Modifications

Modifications to the imidazole ring and the ester group of metomidate have been explored to understand their impact on hypnotic potency and metabolic stability. The imidazole ring, for instance, is understood to play a role in the adrenocortical suppression observed with etomidate, a closely related compound. It is thought that the basic nitrogen atom in the imidazole ring coordinates with the heme iron in the active site of 11β-hydroxylase, an enzyme involved in steroid synthesis, leading to its inhibition. nih.gov

To mitigate this side effect, analogs have been synthesized where the imidazole ring is replaced by other heterocyclic systems. One such example is carboetomidate, where the basic nitrogen in the imidazole ring is substituted with a CH group, forming a pyrrole (B145914) analog. This modification was shown to reduce adrenocortical suppression. nih.gov

The ester moiety is another critical site for modification, primarily influencing the drug's metabolic stability and duration of action. By introducing different alcohol groups to form various esters, researchers have been able to modulate the rate of hydrolysis by esterases in the blood and tissues. This "soft drug" approach aims to create compounds that are rapidly metabolized to inactive products, thus offering better control over their pharmacological effects. nih.gov

Studies on a series of "spacer-linked etomidate esters," which are analogs of methoxycarbonyl etomidate, have demonstrated that both the length of the spacer between the ester group and the imidazole core, as well as the nature of the aliphatic groups near the ester, can significantly alter hypnotic potency and duration of action. For example, the introduction of bulky groups can sterically hinder the approach of esterases, thereby slowing down metabolism and prolonging the drug's effect. nih.gov

The following table summarizes the hypnotic potencies (ED50 for loss of righting reflexes in rats) and in vitro metabolic half-lives in rat blood for a selection of methoxycarbonyl etomidate and metomidate analogs with modifications in the ester moiety.

Table 1: Hypnotic Potency and Metabolic Half-life of Methoxycarbonyl Etomidate and Metomidate Analogs

| Compound | Modification | Hypnotic Potency (ED50 in mg/kg) | Metabolic Half-life in Rat Blood (min) |

|---|---|---|---|

| Methoxycarbonyl etomidate | - | 1.4 ± 0.2 | 0.33 |

| Methoxycarbonyl metomidate | Shorter spacer | 11.1 ± 0.8 | < 0.17 |

| (S)-methyl-methoxycarbonyl metomidate | Methyl group addition | 3.0 ± 0.2 | 0.14 |

| (S)-isopropyl-methoxycarbonyl metomidate | Isopropyl group addition | 1.2 ± 0.1 | 15.5 |

| Cyclopropyl-methoxycarbonyl metomidate | Cyclopropyl group addition | 0.69 ± 0.04 | 6.9 |

Data sourced from Husain et al. (2012) nih.gov

Stereochemical Influence on Biological Activity

Metomidate possesses a chiral center at the carbon atom connecting the phenyl group to the imidazole ring, and thus exists as two enantiomers: (R)-metomidate and (S)-metomidate. The spatial arrangement of the substituents around this chiral center has a profound impact on the biological activity of the molecule. This stereoselectivity is a common feature in pharmacology, where biological targets such as receptors and enzymes are themselves chiral and therefore interact differently with the enantiomers of a drug. nih.gov

In the case of the structurally related anesthetic etomidate, it is well-established that the hypnotic activity resides almost exclusively in the (R)-(+)-enantiomer. nih.gov The (S)-(-)-enantiomer is significantly less potent. This difference in potency is attributed to the specific interactions between the enantiomers and their target, the GABA-A receptor. The three-dimensional structure of the (R)-enantiomer allows for a more favorable binding to the receptor, leading to a potentiation of the inhibitory effects of the neurotransmitter GABA. nih.gov

While direct comparative studies on the hypnotic potency of (S)-metomidate versus (R)-metomidate are not as extensively documented in publicly available literature, the principles of stereoselectivity observed with etomidate are expected to apply to metomidate as well, given their structural similarity. Research on etomidate enantiomers has shown a significant difference in their ability to induce loss of righting reflex in animal models, a measure of hypnotic potency. nih.gov

Furthermore, stereochemistry also plays a role in the side-effect profile. For instance, studies on etomidate have revealed that the (R)-enantiomer is a more potent suppressor of adrenocortical steroid biosynthesis than the (S)-enantiomer. nih.gov Specifically, (S)-etomidate was found to be 23 times less potent as an inhibitor of adrenocortical function than (R)-etomidate. nih.gov This suggests that the design of (S)-enantiomer analogs could be a strategy to develop agents with a wider safety margin concerning adrenocortical suppression.

The following table presents comparative data on the hypnotic and adrenocortical inhibitory potencies of the enantiomers of the related compound, etomidate, in rats.

Table 2: Potency of Etomidate Enantiomers in Rats

| Enantiomer | Hypnotic Potency (ED50 for LORR in mg/kg) | Adrenocortical Inhibitory Potency (ID50 in mg/kg) |

|---|---|---|

| (R)-etomidate | 0.47 ± 0.17 | 0.46 ± 0.05 |

| (S)-etomidate | 5.2 ± 0.9 | 10.7 ± 1.2 |

LORR: Loss of Righting Reflex Data sourced from Raines et al. (2011) nih.gov

Molecular Mechanisms of Action of S Metomidate Hydrochloride

GABAergic System Modulation

(S)-Metomidate hydrochloride exerts its primary effects on the central nervous system by modulating the GABAergic system. This system is the main inhibitory neurotransmitter system in the brain and plays a vital role in regulating neuronal excitability. The principal target for (S)-metomidate hydrochloride within this system is the GABA-A receptor.

Positive Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

(S)-Metomidate hydrochloride acts as a positive allosteric modulator of GABA-A receptors. wikipedia.orgpatsnap.compatsnap.com This means that it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, gamma-aminobutyric acid (GABA). wikipedia.orgpatsnap.com By binding to this allosteric site, (S)-metomidate hydrochloride enhances the effect of GABA. patsnap.com The binding of (S)-metomidate hydrochloride increases the receptor's affinity for GABA, leading to a more potent inhibitory response when GABA is present. patsnap.com This potentiation of GABA's natural inhibitory action is a key mechanism behind the compound's effects. At higher concentrations, some related compounds like etomidate (B1671615) can directly activate the GABA-A receptor even in the absence of GABA. nih.govnih.gov

Receptor Binding Kinetics and Affinity

The interaction of metomidate (B1676513) and its analogues with the GABA-A receptor is characterized by specific binding kinetics and affinity. Studies on etomidate, a closely related compound, have shown that its binding affinity for the GABA-A receptor is state-dependent, with a higher affinity for the open or activated state of the receptor. nih.gov The binding of these modulators to the receptor is a complex process influenced by the specific subunits composing the receptor. The affinity for the two β+ – α− anesthetic binding sites on the GABA-A receptor has been shown to decrease with the volume of substituent groups on the phenyl ring of etomidate analogs. nih.gov

Research on metomidate analogues provides insight into the structure-activity relationship. For instance, studies on isopropyl-methoxycarbonyl metomidate have demonstrated stereoselective differences in potency. The (S)-enantiomer has a significantly higher potency for directly activating GABA-A receptors compared to the (R)-enantiomer. nih.gov

| Compound | EC50 (μM) |

|---|---|

| (S)-isopropyl-methoxycarbonyl metomidate | 2.6 ± 0.3 |

| (R)-isopropyl-methoxycarbonyl metomidate | 46 ± 6 |

Specificity for GABA-A Receptor Subtypes

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunits (α, β, γ, δ, ε, π, θ, and ρ). The specific combination of these subunits determines the pharmacological properties of the receptor. Metomidate and related compounds exhibit a degree of specificity for GABA-A receptor subtypes.

The sensitivity to etomidate and its analogues is highly dependent on the β subunit isoform present in the receptor complex. nih.gov Receptors containing β2 or β3 subunits are significantly more sensitive to the modulatory effects of these compounds than those containing the β1 subunit. nih.govnih.gov This selectivity is largely maintained even with modifications to the chiral center of the molecule. nih.gov For example, both R- and S-etomidate, as well as the achiral analogue cyclopropyl (B3062369) etomidate, show a marked preference for receptors with β3 subunits over β1 subunits. nih.gov This subtype selectivity is a crucial factor in the pharmacological profile of these compounds.

Ion Channel Gating and Neuronal Hyperpolarization

The binding of (S)-metomidate hydrochloride to the GABA-A receptor potentiates the influx of chloride ions (Cl-) through the receptor's ion channel. wikipedia.orgpatsnap.com GABA-A receptors are ligand-gated chloride channels; when activated by GABA, they open to allow chloride ions to flow into the neuron. wikipedia.orgpatsnap.com This influx of negatively charged ions causes the neuronal membrane to become more negative, a state known as hyperpolarization. wikipedia.orgpatsnap.com

By enhancing the effect of GABA, (S)-metomidate hydrochloride leads to a greater and more prolonged influx of chloride ions, resulting in significant neuronal hyperpolarization. patsnap.com This hyperpolarized state makes it more difficult for the neuron to reach the threshold for firing an action potential, thus effectively dampening neuronal activity and producing an inhibitory effect on the central nervous system. patsnap.com

Adrenal Steroidogenesis Enzyme Inhibition

In addition to its effects on the central nervous system, (S)-metomidate hydrochloride and related imidazole-based compounds are potent inhibitors of adrenal steroidogenesis. This inhibition occurs through direct interaction with specific enzymes within the adrenal cortex, the outer region of the adrenal glands responsible for producing steroid hormones.

Inhibition of 11β-Hydroxylase (CYP11B1)

The primary target for (S)-metomidate hydrochloride in the adrenal gland is the enzyme 11β-hydroxylase, also known as cytochrome P450 11B1 (CYP11B1). ebmconsult.comdntb.gov.ua This enzyme plays a critical role in the final step of cortisol synthesis, converting 11-deoxycortisol to cortisol. ebmconsult.comnih.gov

Metomidate and its analogues act as direct and reversible inhibitors of CYP11B1. ebmconsult.comscbt.com The inhibitory mechanism involves the binding of the imidazole (B134444) nitrogen atom of the compound to the heme iron within the active site of the cytochrome P450 enzyme. scbt.comnih.gov This interaction prevents the enzyme from binding to its natural substrate, thereby blocking the production of cortisol. ebmconsult.comscbt.com The inhibition is highly potent, with studies on the related compound etomidate showing significant inhibition of cortisol synthesis at nanomolar concentrations. nih.gov

The (R)-configuration of these molecules is essential for high-affinity binding to 11β-hydroxylase. nih.govscispace.com The inhibitory potency of metomidate and its derivatives has been quantified in various studies.

| Compound | Inhibitory Potency (IC50) | Reference |

|---|---|---|

| Metomidate | 4.60 ± 2.39 nM | oup.com (Calculated from related study) |

| Etomidate | 0.99 ± 0.62 nM | oup.com (Calculated from related study) |

This potent inhibition of 11β-hydroxylase leads to a decrease in cortisol levels and an accumulation of its precursor, 11-deoxycortisol. ebmconsult.comnih.gov

Inhibition of Aldosterone (B195564) Synthase (CYP11B2)

(S)-Metomidate hydrochloride is a potent and selective inhibitor of aldosterone synthase (CYP11B2), a critical mitochondrial cytochrome P450 enzyme. medkoo.com CYP11B2 is responsible for the final steps in the biosynthesis of aldosterone, a mineralocorticoid that regulates blood pressure and electrolyte balance. nih.govresearcher.lifecfrjournal.com The inhibition of this enzyme is a key aspect of the compound's mechanism of action. medkoo.com

The primary function of aldosterone is to promote sodium retention and potassium excretion in the kidneys. nih.gov Excessive aldosterone production can lead to pathological conditions such as hypertension and heart failure. nih.gov By directly inhibiting CYP11B2, (S)-Metomidate hydrochloride effectively reduces the production of aldosterone, a therapeutic approach for conditions driven by aldosterone excess. medkoo.comnih.govcfrjournal.com The development of specific aldosterone synthase inhibitors has been challenging due to the high degree of similarity between CYP11B2 and CYP11B1 (11β-hydroxylase), the enzyme responsible for the final step of cortisol synthesis. researcher.life Metomidate, however, exhibits a high binding affinity for cytochrome P450 11B enzymes, including CYP11B2. medkoo.com This targeted inhibition of aldosterone synthesis underscores its utility in both research and diagnostic applications, such as the imaging of adrenocortical tumors. medkoo.compatsnap.comwikipedia.org

| Enzyme Target | Compound | Reported Inhibition Values |

| Cortisol Production (adrenal cells) | Metomidate | IC₅₀: ~2–10 nM medkoo.com |

| CYP11B1 | Metomidate | Kᵢ: ~1–3 nM medkoo.com |

Inhibition of Cholesterol Side-Chain Cleavage Enzyme (CYP11A1) at Higher Concentrations

While (S)-Metomidate hydrochloride is highly selective for CYP11B enzymes at lower concentrations, research on the closely related compound etomidate indicates that at higher concentrations, it can also inhibit the cholesterol side-chain cleavage enzyme (CYP11A1). nih.gov CYP11A1 is the first and rate-limiting enzyme in the steroidogenic pathway, converting cholesterol to pregnenolone. Its inhibition represents a broader suppression of adrenal steroidogenesis. The inhibitory effect on CYP11A1 by etomidate occurs alongside the potent blockade of CYP11B1 and CYP11B2, suggesting a concentration-dependent expansion of enzymatic targets. nih.gov

Molecular Interactions with Steroidogenic Enzymes

The inhibitory action of (S)-Metomidate hydrochloride on steroidogenic enzymes is rooted in its specific molecular structure. As an imidazole derivative, its mechanism is analogous to that of etomidate. patsnap.comnih.gov The imidazole ring is a crucial feature for its high-affinity binding to cytochrome P450 enzymes like CYP11B2. nih.gov

The nitrogen atom within the imidazole ring coordinates with the heme iron atom located at the active site of the enzyme. nih.gov This interaction prevents the enzyme from binding and metabolizing its natural substrates, such as 11-deoxycorticosterone in the case of CYP11B2, thereby blocking the synthesis of aldosterone. medkoo.comnih.gov The stereochemistry of the molecule is also critical; studies on etomidate analogues have shown that the (R)-configuration, which corresponds to the (S)-isomer of metomidate, is essential for high-affinity binding and potent inhibition. nih.gov This stereospecificity highlights the precise structural requirements for effective interaction with the enzyme's active site.

Interaction with Other Neurotransmitter Systems

Beyond its primary role as an inhibitor of adrenal steroidogenesis, (S)-Metomidate hydrochloride also interacts with neurotransmitter systems, although these effects are considered secondary to its actions on steroid synthesis. patsnap.com Unlike its analogue etomidate, which is a potent modulator of the γ-aminobutyric acid type A (GABA-A) receptor, metomidate's GABAergic effects are significantly weaker. medkoo.compatsnap.com

Research has noted its interaction with the glutamatergic system, though this is a secondary effect compared to its primary endocrine actions. patsnap.com Furthermore, some findings have identified metomidate hydrochloride as a potent inhibitor of the enzyme cholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine. biosynth.com Studies on etomidate have also shown that it can act at a presynaptic level to inhibit neurotransmitter release by interacting with multiple SNARE and SNARE-associated proteins, such as synaptotagmin (B1177969) I. nih.gov

Pharmacological Characterization of S Metomidate Hydrochloride in Preclinical Models

In Vitro Pharmacological Investigations

In vitro studies have been crucial in elucidating the molecular mechanisms underlying the effects of (S)-Metomidate hydrochloride and its structural analogs. These investigations have focused on its interaction with neuronal receptors, its potent enzymatic inhibition, and the consequent effects on cellular pathways.

Receptor Efficacy and Potency Studies

The primary mechanism for the sedative and hypnotic effects of metomidate (B1676513) is the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system, which is the main inhibitory system in the central nervous system. patsnap.com Metomidate binds to the GABA-A receptor, a ligand-gated ion channel, which enhances the receptor's affinity for GABA. patsnap.compatsnap.com This action leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential, ultimately dampening neural activity and inducing sedation. patsnap.com

The pharmacological activity of imidazole-based anesthetics like metomidate is known to be highly dependent on stereochemistry. Studies on the closely related compound, etomidate (B1671615), demonstrate significant enantioselectivity. The R-enantiomer of etomidate is substantially more potent as a sedative and hypnotic agent than the S-enantiomer. nih.gov This difference in potency is directly related to their interaction with the GABA-A receptor. In vitro electrophysiological assays using oocyte-expressed GABA-A receptors revealed that (S)-etomidate was 20 to 30 times less potent as a direct receptor activator compared to (R)-etomidate. nih.gov This suggests that (S)-metomidate hydrochloride would similarly exhibit significantly lower potency at the GABA-A receptor compared to its R-enantiomer.

Table 1: In Vitro Receptor Potency of Etomidate Enantiomers on GABA-A Receptor Subtypes

| Compound | Receptor Subtype | EC₅₀ (μM) |

|---|---|---|

| (S)-Etomidate | α₁(L264T)β₃γ₂L | 57.0 ± 5.1 |

| (S)-Etomidate | α₁(L264T)β₁γ₂L | 1080 ± 230 |

Data derived from studies on the structural analog etomidate to illustrate stereoselectivity. nih.gov

Enzymatic Inhibition Assays in Cell Lines and Tissue Extracts

A defining characteristic of metomidate is its potent and selective inhibition of key enzymes involved in adrenal steroidogenesis. medkoo.com Metomidate is a powerful inhibitor of the mitochondrial cytochrome P450 enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase). patsnap.commedkoo.comtaylorandfrancis.com These enzymes are critical for the final steps in the biosynthesis of cortisol and aldosterone (B195564), respectively. medkoo.com

Enzymatic inhibition assays using human adrenal cell lines have quantified this effect, showing that metomidate inhibits cortisol production with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range. medkoo.com The high binding affinity for these enzymes is further demonstrated by low nanomolar Ki values. medkoo.com This inhibitory action is believed to result from the binding of the unhindered nitrogen atom in the imidazole (B134444) ring of metomidate to the heme iron atom of the cytochrome P-450 enzyme. nih.gov While the S-enantiomer of the related compound etomidate is a less potent inhibitor of 11-hydroxylation than the R-enantiomer, both enantiomers of metomidate have been shown to inhibit cortisol secretion in vitro. nih.govnih.gov

Table 2: In Vitro Enzymatic Inhibition of Adrenal Steroidogenesis by Metomidate

| Parameter | Enzyme Target | Value |

|---|---|---|

| IC₅₀ | Cortisol Production (Human Adrenal Cells) | ~ 2–10 nM |

| Ki | Cytochrome P450 11B1 (CYP11B1) | ~ 1–3 nM |

Data from functional assays and binding studies. medkoo.com

Effects on Cellular Metabolism and Function

The direct consequence of metomidate's enzymatic inhibition is the suppression of adrenal steroidogenesis at the cellular level. medkoo.com By blocking the function of 11β-hydroxylase and aldosterone synthase, metomidate effectively halts the metabolic pathways that produce cortisol and aldosterone. medkoo.com This specific effect on cellular metabolism has been leveraged in diagnostic applications. Radiolabeled [¹¹C]metomidate is used as a tracer in Positron Emission Tomography (PET) imaging to identify and characterize adrenocortical tumors, which often overexpress CYP11B enzymes. medkoo.comtaylorandfrancis.comnih.gov The preferential uptake and binding in adrenal cortical tissue allow for precise localization of these masses. medkoo.com

In Vivo Pharmacodynamics in Animal Models

In vivo studies, particularly in aquatic species, have confirmed the practical applications of metomidate hydrochloride's pharmacodynamic properties, highlighting its utility as a sedative and anesthetic agent that mitigates physiological stress responses.

Induction of Sedation and Anesthesia in Aquatic Species (e.g., Fish)

Metomidate hydrochloride is a rapid-acting, non-barbiturate hypnotic agent that is effective for inducing sedation and anesthesia in fish. oup.comfda.govoup.com When fish are immersed in water containing the compound, it is absorbed through the gills into the bloodstream, where it exerts its effects on the central nervous system. fda.govfda.gov

A key pharmacodynamic effect observed in vivo is the suppression of the physiological stress response, which is typically measured by plasma cortisol levels. oup.com In multiple fish species, metomidate has been shown to prevent the sharp increase in cortisol that normally occurs during stressful events like handling, confinement, and transport. nih.govbohrium.com For instance, in channel catfish subjected to confinement stress, fish anesthetized with metomidate maintained consistent, baseline cortisol concentrations over a 10-minute period. nih.govoup.com In contrast, cortisol levels in unanesthetized fish increased approximately 22-fold from baseline. nih.govoup.com This cortisol-blocking capability distinguishes metomidate from other commonly used fish anesthetics, such as tricaine (B183219) methanesulfonate (B1217627) (MS-222), under which cortisol levels can still rise significantly. bohrium.comoup.com

Table 3: Comparative Plasma Cortisol Response in Channel Catfish (Ictalurus punctatus) After 10 Minutes of Confinement Stress

| Treatment Group | Approximate Fold-Increase in Cortisol vs. Baseline |

|---|---|

| Non-anesthetized Control | ~ 22-fold |

| Tricaine Methanesulfonate (MS-222) | ~ 7-fold |

| Metomidate Hydrochloride | No significant increase |

Data compiled from studies on the cortisol stress response. nih.govoup.com

Species-Specific Efficacy and Responses

The efficacy and response to metomidate hydrochloride can vary significantly among different aquatic species. vin.com Research has documented a range of outcomes, from effective sedation and stress reduction to limited or no beneficial effects.

Channel Catfish (Ictalurus punctatus): Metomidate is highly effective at inhibiting cortisol secretion during handling and confinement. nih.govbohrium.com

Convict Cichlids (Amatitlania nigrofasciata): The compound has shown positive effects when used as a shipping additive, leading to reduced mortality and improved post-transport condition. oup.comnih.gov

Black Mollies (Poecilia sphenops): Studies found no significant beneficial effects of metomidate when used as a shipping additive at the concentrations tested. oup.comnih.gov

Threespot Gourami (Trichogaster trichopterus): Metomidate did not appear to improve marketability or prevent increases in blood glucose following transport. oup.com

Atlantic Salmon (Salmo salar): Anesthesia with metomidate effectively prevents the stress-induced rise in plasma cortisol. fda.govoup.com

Atlantic Halibut (Hippoglossus hippoglossus): Compared to MS-222, metomidate was found to be effective at lower concentrations, provide a wider margin of safety, and allow for shorter recovery times. oup.com

Refractory Species: Certain catfish species, such as Otocinclus sp. and Bronze Corydoras (Corydoras aeneus), have been found to be highly refractory to the effects of metomidate, requiring significantly higher concentrations to achieve euthanasia compared to other ornamental fish. nih.govresearchgate.net

This variability underscores the importance of species-specific evaluation when considering the use of metomidate hydrochloride in aquatic animals.

Table 4: Summary of Species-Specific Responses to Metomidate Hydrochloride

| Species | Key Finding(s) |

|---|---|

| Channel Catfish | Strong inhibition of cortisol stress response. nih.govbohrium.com |

| Convict Cichlid | Reduced mortality during transport. oup.comnih.gov |

| Black Molly | No significant benefit as a shipping additive. oup.comnih.gov |

| Atlantic Salmon | Prevents plasma cortisol increase during stress. fda.govoup.com |

| Atlantic Halibut | Wider safety margin compared to MS-222. oup.com |

| Bronze Corydoras | Refractory; requires very high concentrations for effect. nih.govresearchgate.net |

Behavioral and Physiological Correlates of Sedation

(S)-Metomidate hydrochloride, a non-barbiturate hypnotic agent, induces sedation in preclinical models, characterized by a range of observable behavioral and physiological changes. wikipedia.org In various animal models, the administration of metomidate leads to a rapid onset of sedation, manifesting as a loss of righting reflex, decreased motor activity, and a reduced response to external stimuli. shewaya.comnih.gov

In aquatic species, such as ornamental fish, metomidate hydrochloride has been observed to cause a rapid loss of buoyancy and equilibrium, with the subjects descending to the bottom of their enclosures within a minute of exposure. nih.govresearchgate.net While ventilation typically ceases within minutes, a reactivity to vibration, sound, or touch can persist for a variable duration. nih.govresearchgate.net Studies in rodents have demonstrated that the sedative effects are dose-dependent. nih.gov For instance, in male mice, the ED₅₀ for the sedative effect of etomidate, a closely related compound, was determined to be 2.389 mg/kg five minutes after intraperitoneal injection. nih.gov

Physiological correlates of sedation with metomidate include respiratory depression. shewaya.compatsnap.com However, in some studies, ventilation was not significantly affected, with only a slight increase in arterial carbon dioxide tension observed. nih.gov The sedative state induced by metomidate is generally characterized by muscle relaxation. researchgate.net

The following table summarizes the key behavioral and physiological correlates of sedation observed in preclinical models with metomidate hydrochloride.

| Correlate | Observation | Animal Model(s) |

| Behavioral | ||

| Onset of Action | Rapid, within minutes | Fish, Rodents |

| Motor Activity | Loss of righting reflex, decreased motor control, loss of balance | Fish, Rodents |

| Buoyancy (Aquatic) | Immediate loss of buoyancy and equilibrium | Fish |

| Response to Stimuli | Reduced response to external stimuli (vibration, sound, touch) | Fish |

| Physiological | ||

| Respiration | Respiratory depression, cessation of ventilation in some cases | Fish, various |

| Muscle Tone | Strong central muscular relaxation | Mammals |

Systemic Physiological Responses in Animal Models

Metomidate hydrochloride and its analogues generally exhibit a favorable cardiovascular profile in preclinical models, characterized by minimal impact on myocardial performance. nih.govnih.govplos.org In vivo studies in dogs using the etomidate analogue ET-26 HCl showed no significant differences in echocardiography and electrocardiogram parameters after a single bolus administration. nih.govnih.gov Importantly, no arrhythmias or QT interval prolongation were observed during the study period. nih.govnih.gov

In vitro studies using isolated rat hearts (Langendorff preparation) further support the cardiovascular stability of metomidate analogues. nih.gov Cardiac parameters such as heart rate (HR), left ventricular systolic pressure (LVSP), and the maximal rate for left ventricular pressure rise and decline (± dP/dtmax) remained within normal ranges following administration of ET-26 HCl. nih.gov

However, some species-specific cardiovascular effects have been noted. In turbot, metomidate administration led to a reduced heart rate. shewaya.comnih.gov Similarly, marked and prolonged bradycardia was observed in leopard frogs anesthetized with metomidate hydrochloride. bioone.org In contrast, studies on Chinook salmon showed that metomidate had a less potent effect on reducing the contractile force of ventricular myocardium compared to other anesthetics like MS222. researchgate.net In endotoxemic pigs, metomidate anesthesia was associated with lower cardiac output and mean arterial blood pressure compared to ketamine anesthesia. nih.gov

The table below presents a summary of the cardiovascular effects of metomidate and its analogues in various preclinical models.

| Parameter | Effect | Animal Model |

| Myocardial Performance | Maintained, similar to etomidate | Dogs, Rats (in vitro) |

| Echocardiography | No significant changes | Dogs |

| Electrocardiogram (ECG) | No QT interval prolongation, no arrhythmia | Dogs |

| Heart Rate | Reduced | Turbot, Leopard Frogs |

| No significant change | Dogs, Rats (in vitro) | |

| Blood Pressure | Mild reduction in peripheral vascular resistance | General |

| Lower mean arterial blood pressure (in endotoxemia) | Pigs | |

| Cardiac Output | Generally unchanged | General |

| Lower (in endotoxemia) | Pigs |

Metomidate hydrochloride is known to modulate the physiological stress response in preclinical models, primarily through the suppression of corticosteroid synthesis. bioone.org It interferes with adrenal steroidogenesis, thereby decreasing plasma cortisol levels. bioone.org This effect is attributed to the inhibition of the enzyme 11β-hydroxylase, which is necessary for cortisol production. vin.com

Studies in fish have demonstrated the cortisol-suppressing effects of metomidate. In koi, transportation with metomidate hydrochloride resulted in significantly lower cortisol levels compared to control groups, although this inhibition was most prominent immediately after transport. vin.com However, in Atlantic cod, pre-anesthetic sedation with metomidate was found to delay the stress response, with plasma cortisol levels returning to baseline more slowly in the sedated group compared to the unsedated group following a stressful procedure. nih.govslu.se

While the reduction of the corticosteroid response can be beneficial in mitigating the effects of handling and transportation stress, it is important to note that metomidate does not completely eliminate the psychological experience of stress. bioone.org

The following table summarizes the effects of metomidate hydrochloride on stress responses in preclinical models.

| Parameter | Effect | Animal Model(s) |

| Plasma Cortisol | Decreased | Fish (general) |

| Delayed return to baseline after stress | Atlantic Cod | |

| Adrenal Steroidogenesis | Inhibited | General |

| Enzyme Inhibition | Inhibits 11β-hydroxylase | General |

As a hypnotic agent, metomidate hydrochloride's primary pharmacological action is central nervous system (CNS) depression. fda.gov This effect is mediated through its interaction with γ-aminobutyric acid type A (GABAA) receptors in the brain. bioone.orgpatsnap.com Metomidate acts as a positive allosteric modulator of GABAA receptors, enhancing the affinity of the receptor for the inhibitory neurotransmitter GABA. patsnap.com This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, causing hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability. patsnap.com This widespread dampening of neural activity results in sedation and loss of consciousness. patsnap.com

The CNS depressant effects of metomidate are characterized by a rapid onset of action due to its ability to efficiently cross the blood-brain barrier. patsnap.com In preclinical studies, this manifests as a swift induction of a sedative or anesthetic state. shewaya.comnih.gov It is important to note that while metomidate is a potent hypnotic, it does not possess analgesic properties. nih.govresearchgate.net

| Mechanism of Action | Effect |

| Receptor Target | γ-aminobutyric acid type A (GABAA) receptor |

| Molecular Action | Positive allosteric modulator, enhances GABA affinity |

| Neuronal Effect | Increased chloride ion influx, hyperpolarization, decreased excitability |

| Overall CNS Effect | Depression, sedation, hypnosis |

Non-Aquatic Animal Model Studies (e.g., Mice, Rats, Dogs)

Studies in non-aquatic animal models have been crucial in characterizing the pharmacological profile of metomidate hydrochloride and its analogues. In mice, intraperitoneal injection of metomidate produced light surgical anesthesia. researchgate.net When combined with fentanyl, a subcutaneous injection of a metomidate-fentanyl mixture resulted in full surgical anesthesia. researchgate.net

In rats, the etomidate analogue ET-26 HCl has demonstrated hemodynamic stability, similar to that of etomidate. researchgate.net Studies in aged rats showed that ET-26 HCl produced a milder reduction in mean arterial pressure and had less of an impact on respiratory rate compared to propofol (B549288). nih.gov Furthermore, ET-26 HCl did not cause the adrenocortical inhibition seen with etomidate. nih.gov The biological half-life of metomidate in rats has been reported to be 40 minutes. researchgate.net

In dogs, the cardiovascular safety of the etomidate analogue ET-26 HCl has been evaluated. nih.govnih.govplos.org Following intravenous administration, no significant alterations in cardiac function were observed via echocardiography and electrocardiogram. nih.govnih.govplos.org These studies in dogs have reinforced the understanding of the favorable myocardial performance of etomidate and its analogues. nih.govnih.govplos.org

The table below provides a summary of key findings from studies of metomidate and its analogues in non-aquatic animal models.

| Animal Model | Compound | Key Findings |

| Mice | Metomidate | - Induces light surgical anesthesia. - Combination with fentanyl produces full surgical anesthesia. |

| Rats | Metomidate, ET-26 HCl | - Biological half-life of metomidate is 40 minutes. - ET-26 HCl shows good hemodynamic stability. - ET-26 HCl has milder cardiovascular and respiratory depression than propofol in aged rats. - ET-26 HCl does not cause adrenocortical suppression. |

| Dogs | ET-26 HCl | - Maintains superior myocardial performance. - No significant effects on echocardiography or electrocardiogram parameters. |

Pharmacokinetic Investigations in Preclinical Models

Pharmacokinetic studies of metomidate hydrochloride and its analogues in preclinical models have revealed characteristics of rapid uptake, distribution, and excretion. nih.gov Following intravenous administration in rats and beagle dogs, the etomidate analogue ET-26-HCl was found to distribute rapidly to all tissues, with the highest concentrations observed in fat and the liver. figshare.comnih.govnih.gov A major metabolite, ET-26-acid, was found in high concentrations in the liver, plasma, and kidney. figshare.comnih.gov Clearance of ET-26-HCl from the plasma was nearly complete within four hours of administration. figshare.comnih.gov

In fish, the pharmacokinetics of metomidate have been studied following various routes of administration. shewaya.comnih.gov After intravenous administration in halibut and turbot, metomidate displayed a rapid uptake, distribution, and excretion. nih.gov The elimination half-life (t1/2λz) was calculated to be 5.8 hours in halibut and 2.2 hours in turbot. nih.gov Oral administration in turbot resulted in a maximum plasma concentration (Cmax) of 7.8 mg/L at 1 hour post-administration, with an oral bioavailability of approximately 100% and an elimination half-life of 3.5 hours. shewaya.comnih.gov

Metabolism of metomidate primarily occurs in the liver. patsnap.com For its analogue etomidate, metabolism is mainly hepatic via ester hydrolysis, with the resulting inactive metabolites being excreted predominantly in the urine. bioone.org A small fraction of the parent compound and its acid form are excreted through urine and feces. figshare.com

The following table summarizes key pharmacokinetic parameters of metomidate and its analogue ET-26-HCl in various preclinical models.

| Parameter | Value | Animal Model | Route of Administration |

| Distribution | Rapidly distributes to all tissues; highest concentrations in fat and liver. | Rats, Beagle Dogs (ET-26-HCl) | Intravenous |

| Plasma Clearance | Nearly complete within 4 hours. | Rats (ET-26-HCl) | Intravenous |

| Elimination Half-life (t1/2λz) | 5.8 hours | Halibut | Intravenous |

| 2.2 hours | Turbot | Intravenous | |

| 3.5 hours | Turbot | Oral | |

| Max. Plasma Conc. (Cmax) | 7.8 mg/L (at 1 hr) | Turbot | Oral |

| 9.5 mg/L | Halibut | Bath (5 min) | |

| 13.3 mg/L | Turbot | Bath (5 min) | |

| Oral Bioavailability (F) | ~100% | Turbot | Oral |

| Metabolism | Primarily hepatic via ester hydrolysis. | General (Etomidate) | - |

| Excretion | Primarily as inactive metabolites in urine. | General (Etomidate) | - |

| Small fraction of parent compound and acid form in urine and feces. | Rats (ET-26-HCl) | Intravenous |

Absorption and Distribution Dynamics

Metomidate is characterized by its high lipid solubility, a key physicochemical property that facilitates its rapid transit across the blood-brain barrier following intravenous administration. patsnap.com This efficient penetration into the central nervous system is fundamental to its rapid onset of action observed in preclinical models. patsnap.com

Pharmacokinetic studies in aquatic species, such as turbot (Scophthalmus maximus) and halibut (Hippoglossus hippoglossus), have demonstrated rapid uptake and distribution of metomidate. nih.gov Following intravenous administration in these models, the volume of distribution at steady state (Vd(ss)) was determined to be 0.44 L/kg in turbot and 0.21 L/kg in halibut, indicating distribution into tissues. nih.gov The mean residence times (MRT) were calculated at 1.7 hours and 2.2 hours for turbot and halibut, respectively, reflecting the compound's movement and persistence in the body. nih.gov

| Parameter | Turbot (Scophthalmus maximus) | Halibut (Hippoglossus hippoglossus) |

|---|---|---|

| Volume of Distribution at Steady State (Vd(ss)) | 0.44 L/kg | 0.21 L/kg |

| Mean Residence Time (MRT) | 1.7 hours | 2.2 hours |

Data sourced from a study on the pharmacokinetic properties of metomidate in turbot and halibut. nih.gov

Metabolic Clearance and Elimination Pathways

The metabolic clearance of metomidate is primarily conducted in the liver. patsnap.com In preclinical in vitro models using rat blood, the metabolic half-life of metomidate has been calculated at 143 minutes. nih.gov The biotransformation of metomidate involves several key pathways, including hydroxylation, dealkylation, and dehydrogenation. researchgate.net A major metabolic process for this class of compounds is the hydrolysis of the ester moiety, which results in the formation of an inactive carboxylic acid metabolite, known as metomidate acid. researchgate.netnih.gov

Research into structural analogs of metomidate has revealed significant stereoselectivity in metabolic rates. nih.gov For instance, studies on diastereomeric pairs of methoxycarbonyl metomidate analogs in rat blood showed that the (R)-form was metabolized substantially more quickly than the (S)-form. nih.gov In one case, the difference in metabolism rate between the (R) and (S) enantiomers was 100-fold. nih.gov This suggests that metabolism is highly stereoselective when the chiral center is located close to the ester group that is targeted for hydrolysis. nih.gov While direct metabolic half-life data for the (S)-enantiomer of metomidate hydrochloride was not detailed, these findings on related analogs strongly imply that its clearance rate would differ from that of the (R)-enantiomer.

Once metabolized, the generally inactive metabolites are eliminated from the body primarily through renal excretion. patsnap.com

| Compound/Parameter | Finding | Model System |

|---|---|---|

| Metomidate Metabolic Half-life | 143 minutes | Rat Blood |

| Primary Metabolic Pathways | Hydroxylation, Dealkylation, Dehydrogenation | Zebrafish, Human Liver Microsomes |

| Key Metabolite | Metomidate acid | General |

| Metabolic Stereoselectivity | (R)-forms of analogs metabolized faster than (S)-forms | Rat Blood |

Data sourced from studies on metomidate metabolism in various preclinical models. nih.govresearchgate.net

Metabolic Studies of S Metomidate Hydrochloride

In Vitro Metabolic Stability Assessment

The in vitro assessment of (S)-Metomidate hydrochloride's metabolic stability provides foundational knowledge on its susceptibility to enzymatic degradation. These studies are crucial for predicting its pharmacokinetic profile in vivo.

Species-Specific Hydrolysis Rates (e.g., Rat Blood, Liver Microsomes)

The rate at which (S)-Metomidate hydrochloride is hydrolyzed shows significant variation across different species and biological matrices. In pooled rat blood, metomidate (B1676513) has a calculated metabolic half-life of 143 minutes. nih.gov This is in contrast to its parent compound, etomidate (B1671615), which has a shorter half-life of 99 minutes in the same matrix. nih.gov

Studies on etomidate, the (R)-enantiomer, provide further insight into species-dependent plasma stability. Marked hydrolysis of etomidate is observed in plasma from Wistar rats, while only moderate activity is seen in brown rabbits. researchgate.net Conversely, no significant in vitro hydrolysis of etomidate was detected in plasma from humans, horses, cows, sheep, guinea pigs, or white rabbits. researchgate.net

Liver microsomes are a key in vitro tool for studying hepatic metabolism. milecell-bio.compharmaron.comresearchgate.net The metabolism of etomidate isomers has been investigated in various rat liver fractions. These studies showed that the 16,000 g supernatant fraction produced a more intensive metabolic breakdown than the microsomal fraction, while the 100,000 g supernatant was only slightly active. nih.gov Research on an etomidate analogue, ET-26-HCl, highlighted further inter-species differences in hepatic metabolism. The analogue was metabolically unstable in liver microsomes from monkeys, dogs, rats, and mice, but was found to be relatively stable in human liver microsomes. researchgate.net For instance, the compound was completely metabolized within 15 minutes in monkey liver microsomes, whereas it showed greater stability in the human-derived system. researchgate.net

| Compound | Matrix | Species | Metabolic Half-Life (t½) | Source |

|---|---|---|---|---|

| Metomidate | Pooled Blood | Rat | 143 min | nih.gov |

| Etomidate | Pooled Blood | Rat | 99 min | nih.gov |

| Etomidate | Plasma | Human, Horse, Cow, Sheep, Guinea Pig | No detectable hydrolysis | researchgate.net |

| MOC-Etomidate | Liver S9 Fraction | Human | 4.4 min | nih.gov |

| Etomidate | Liver S9 Fraction | Human | > 40 min | nih.gov |

| E161111 (Analogue) | Plasma | Rat | 6.69 s | peerj.com |

| E161111 (Analogue) | Liver Homogenate | Rat | 10.20 s | peerj.com |

Role of Esterases in Biotransformation

The biotransformation of (S)-Metomidate hydrochloride is predominantly mediated by esterases. Both hepatic and plasma esterases are involved in its metabolism. turkupetcentre.net The primary metabolic reaction is the hydrolysis of the compound's ester group. nih.govbioone.org In rats, this process is particularly efficient in the plasma, where a single aliesterase has been identified as the participating enzyme in the hydrolysis of etomidate. researchgate.net

The ester moiety on the core etomidate/metomidate structure is a relatively poor substrate for esterase-catalyzed hydrolysis, which contributes to its moderate metabolic half-life. nih.gov However, modifications to this structure, as seen in analogues like methoxycarbonyl etomidate, can introduce ester groups that are much more susceptible to rapid hydrolysis by esterases. nih.gov This enzymatic action converts the parent drug into its corresponding carboxylic acid metabolite. nih.govmdpi.comresearchgate.net

Metabolite Identification and Profiling

The primary metabolic pathway for (S)-Metomidate hydrochloride is the hydrolysis of its ethyl ester, leading to the formation of its main metabolite, a carboxylic acid. nih.govmdpi.comresearchgate.net This process effectively inactivates the compound. bioone.org Studies using liquid chromatography-high resolution mass spectrometry (LC-HRMS) to investigate the metabolism of metomidate and its analogues in systems including human liver microsomes (HLMs) have identified multiple metabolites. colab.wsresearchgate.net For metomidate, a total of eight metabolites were detected. colab.ws

Beyond simple hydrolysis, other metabolic pathways have been identified, including hydroxylation, dealkylation, dehydrogenation, and glucuronidation. colab.wsresearchgate.net Oxidative N-dealkylation and decarboxylation have also been observed as metabolic routes for the structurally similar etomidate in rat liver fractions. nih.gov The monohydroxylated metabolites of metomidate and its analogues have been suggested as potential metabolic biomarkers. colab.wsresearchgate.net

In Vivo Metabolic Fate in Animal Models

Studies in animal models provide a more comprehensive understanding of how (S)-Metomidate hydrochloride is processed and eliminated from the body, linking its metabolic rate to its pharmacological activity.

Relationship between Metabolism and Duration of Action

A direct relationship exists between the rate of metabolism of metomidate-like compounds and their duration of hypnotic action. The rapid metabolism of these "soft drugs" by esterases results in a short duration of action. nih.gov This principle has been demonstrated in rats, where analogues designed to be rapidly metabolized were found to be ultra-short acting. nih.govtaylorandfrancis.com

Conversely, chemical modifications that sterically protect the labile ester group from esterase-catalyzed hydrolysis can significantly lengthen the compound's metabolic half-life and, consequently, its duration of action. nih.gov For example, studies with a series of methoxycarbonyl etomidate analogs in rats showed that their in vitro metabolic half-lives in blood varied by over two orders of magnitude, which correlated with widely varying in vivo hypnotic durations. nih.gov However, prolonged infusion of some rapidly metabolized analogues can lead to the accumulation of metabolites, which may slow the recovery from anesthesia. taylorandfrancis.com

Excretion Pathways of Metabolites

Following biotransformation, the metabolites of (S)-Metomidate hydrochloride are primarily eliminated from the body via the kidneys. msdvetmanual.commsdmanuals.com In rats, the majority of etomidate's inactive metabolites are excreted in the urine. bioone.org The principal metabolite, the carboxylic acid formed through ester hydrolysis, is more polar than the parent compound, facilitating its renal excretion. mdpi.comresearchgate.netmsdmanuals.com

Advanced Analytical Methodologies for S Metomidate Hydrochloride Research

Chromatographic Techniques for Purity and Quantification

Chromatography is a cornerstone of analytical chemistry, indispensable for separating and quantifying chemical entities. For a chiral molecule like (S)-Metomidate hydrochloride, techniques that can distinguish between enantiomers are of paramount importance.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the enantiomeric purity of chiral compounds. The separation of enantiomers, such as the (R) and (S) forms of metomidate's analogue etomidate (B1671615), is typically achieved using a chiral stationary phase (CSP). These specialized columns create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.

The development of an effective HPLC method involves optimizing the mobile phase composition, flow rate, and detection wavelength. For instance, the separation of etomidate enantiomers has been successfully performed on a CHIRALPAK AD-H column with a mobile phase consisting of isopropanol (B130326) and n-hexane. Detection is often carried out using a UV detector at a wavelength where the imidazole (B134444) chromophore absorbs, such as 240 nm or 242 nm. nih.govresearchgate.net Such methods are sensitive enough to quantify trace amounts of an unwanted enantiomer, with limits of detection reported in the nanogram per milliliter (ng/mL) range for the S-enantiomer of etomidate. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | CHIRALPAK AD-H | Cyclodex-B |

| Mobile Phase | Isopropanol:n-hexane (20:80, v/v) nih.gov | Methanol (B129727):Buffer pH 7.0 (70:30, v/v) |

| Flow Rate | 0.5 mL/min nih.gov | 1.0 mL/min researchgate.net |

| Detection Wavelength | 242 nm nih.gov | 240 nm researchgate.net |

| Analyte | (S)-Etomidate (as impurity) nih.gov | (RS)-Etomidate researchgate.net |

| Limit of Detection (LOD) | 4.25 ng/mL nih.gov | 0.258 µg/ml (for S-Etomidate) |

| Limit of Quantitation (LOQ) | Not specified | 0.306 µg/ml (for S-Etomidate) |

For highly sensitive and selective quantification, especially in complex biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the precise detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS analysis of metomidate (B1676513), the compound is first ionized, commonly using an electrospray ionization (ESI) source in positive mode. The mass spectrometer then isolates the protonated molecule (the precursor ion) and subjects it to fragmentation. Specific fragment ions (product ions) are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise, allowing for very low detection limits.

A validated LC-MS/MS method for metomidate in human blood demonstrated a linear calibration curve over a range of 1 to 50 ng/mL. rsc.orgnih.gov This level of sensitivity is critical for pharmacokinetic studies and forensic analysis. The method validation includes assessing parameters like linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy to ensure the data is reliable and reproducible. rsc.orgnih.gov

Spectroscopic and Other Advanced Characterization Methods

While chromatography excels at separation and quantification, spectroscopic methods are essential for elucidating and confirming the molecular structure of (S)-Metomidate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the verification of the compound's core structure, including the imidazole ring, the phenyl group, and the methyl ester functional group. Attempts to synthesize analogues of etomidate have relied on NMR spectroscopy to confirm the successful production of the desired compounds, even with very small yields. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of metomidate would show characteristic absorption bands for C=O stretching of the ester, C-N and C=N vibrations within the imidazole ring, and C-H bonds of the aromatic and aliphatic parts of the molecule. The spectrum of the hydrochloride salt would also be distinguished by features indicating protonation at the nitrogen atom. rsc.org Forensic spectral libraries often contain reference spectra, such as ATR-IR data for related compounds like etomidate, which can be used for identification. nih.gov

Raman Spectroscopy : This technique provides complementary vibrational information to IR spectroscopy. Recent studies have demonstrated that Raman spectroscopy can effectively differentiate between etomidate and its analogues, including metomidate. researching.cn The analysis identified key characteristic Raman peaks that serve as indicators for recognizing these compounds, with significant differences observed in the regions of 691–715 cm⁻¹, 842–866 cm⁻¹, and 1351–1375 cm⁻¹. researching.cn

Method Development for Biological Sample Analysis (e.g., Plasma, Tissues)

The analysis of (S)-Metomidate hydrochloride in biological samples like plasma and tissues presents unique challenges due to the complexity of the matrix. Method development focuses on creating robust procedures for sample preparation, extraction, and analysis that ensure accuracy and sensitivity.

The primary goal of sample preparation is to isolate the analyte from interfering substances such as proteins, lipids, and salts. For blood and plasma samples, a common and effective technique is protein precipitation. This is often achieved by adding a water-miscible organic solvent, such as acetonitrile, which denatures and precipitates the proteins. rsc.orgnih.gov The sample is then centrifuged, and the clear supernatant containing the analyte is collected for analysis, typically by LC-MS/MS. rsc.orgnih.gov

For solid tissues or more complex matrices like hair, more extensive extraction procedures are required. A validated method for detecting metomidate in human hair involves washing, pulverizing, and then extracting the compound with methanol before LC-MS/MS analysis. nih.gov

The development and validation of these methods are critical for their application in forensic toxicology and clinical research. A fully validated method will have established parameters for selectivity, linearity, precision, accuracy, matrix effect, and stability, ensuring that the results are reliable for their intended purpose. rsc.orgnih.gov

| Validation Parameter | Metomidate in Human Blood rsc.orgnih.gov |

|---|---|

| Analytical Method | LC-MS/MS |

| Sample Preparation | Deproteinization with acetonitrile |

| Linearity Range | 1 - 50 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 1.0 ng/mL |

| Intra-day Precision (RSD) | ≤ 5.8% |

| Inter-day Precision (RSD) | ≤ 6.9% |

| Accuracy | 94.7% - 103.8% |

Comparative Pharmacological Analyses of S Metomidate Hydrochloride

Comparison with Etomidate (B1671615) and Other Imidazole-Based Hypnotics

(S)-Metomidate hydrochloride is an imidazole-based hypnotic agent, sharing a fundamental chemical structure with etomidate. This commonality dictates their primary mechanism of action, yet subtle structural distinctions lead to important pharmacological differences.

Similarities and Differences in GABA-A Receptor Modulation

Both (S)-metomidate and etomidate exert their hypnotic effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. researchgate.net These compounds bind to a specific site on the GABA-A receptor, enhancing the receptor's affinity for its natural ligand, GABA. researchgate.netnih.gov This potentiation of GABAergic neurotransmission increases chloride ion influx, leading to hyperpolarization of neurons and subsequent central nervous system depression, which manifests as sedation and hypnosis. nih.gov At higher concentrations, etomidate can directly activate GABA-A receptors in the absence of GABA. nih.govnih.gov

Contrasts in Adrenocortical Suppression Mechanisms and Potency

A critical differentiator between (S)-metomidate and etomidate is their effect on the adrenal cortex. Both compounds are known to cause adrenocortical suppression by inhibiting the enzyme 11β-hydroxylase, which is essential for the synthesis of cortisol and other corticosteroids. researchgate.netnih.govnih.gov This inhibition is a direct result of the imidazole (B134444) ring binding to the enzyme. nih.gov

However, newer imidazole-based hypnotics like cyclopropyl-methoxycarbonyl metomidate (B1676513) (CPMM), an analogue of etomidate, have been developed to have a less pronounced and shorter-lived impact on adrenocortical function. nih.govnih.gov CPMM exhibits a lower binding affinity for 11β-hydroxylase compared to etomidate. nih.gov This, combined with a more rapid metabolic clearance to an inactive metabolite, contributes to a reduced duration of adrenocortical suppression. nih.gov While a single dose of etomidate can cause adrenal suppression that resolves within 12 hours, prolonged infusions have been associated with more significant and potentially harmful effects. nih.govjwatch.org

Table 1: Comparative Adrenocortical Suppression

| Feature | (S)-Metomidate Hydrochloride | Etomidate |

|---|---|---|

| Mechanism | Inhibition of 11β-hydroxylase | Inhibition of 11β-hydroxylase researchgate.netnih.gov |

| Potency | Potent inhibitor | Potent inhibitor nih.govnih.gov |

| Duration of Suppression | Designed for shorter duration due to rapid metabolism | Can be prolonged, especially with continuous infusion nih.govnih.gov |

Differences in Metabolic Profiles and Duration of Action

The metabolic profile of an anesthetic agent is a key determinant of its duration of action. Etomidate is primarily metabolized in the liver and plasma by esterases into an inactive carboxylic acid metabolite. researchgate.netnih.govwikipedia.org Its elimination half-life is approximately 75 minutes. wikipedia.org

"Soft" analogues of etomidate, such as methoxycarbonyl (MOC)-etomidate and CPMM, have been engineered to undergo even more rapid metabolism. taylorandfrancis.com These compounds contain a labile ester moiety that is quickly cleaved by esterases, leading to a very short duration of action and a swift recovery. taylorandfrancis.com This rapid inactivation is a key factor in minimizing the duration of adrenocortical suppression. taylorandfrancis.com For instance, another etomidate analog, ET-26-HCl, also demonstrates a rapid onset and offset of clinical effects due to its pharmacokinetic profile. researchgate.net

Comparison with Non-Imidazole Anesthetics in Research Models (e.g., MS-222, Propofol (B549288), Lidocaine, Quinaldine)

In animal research, particularly in aquatic species, (S)-metomidate has been evaluated against a variety of other anesthetic agents, highlighting its distinct advantages for specific applications.

Comparative Efficacy in Animal Sedation and Anesthesia

(S)-metomidate has proven to be a highly effective anesthetic and sedative in various animal models, especially in fish. researchgate.net When compared to tricaine (B183219) methanesulfonate (B1217627) (MS-222), a widely used fish anesthetic, metomidate can induce a more rapid loss of equilibrium. nih.gov However, recovery from metomidate can be more prolonged than with MS-222. researchgate.netnih.gov Despite this, metomidate is considered to have a higher safety margin. researchgate.net For nonpainful procedures in zebrafish, metomidate hydrochloride has been shown to be useful for sedation and immobilization. nih.gov

In comparison to propofol, another GABA-A receptor modulator, etomidate (and by extension, its analogues) is known for causing minimal cardiovascular depression. nih.govresearchgate.net Lidocaine, which functions as a local anesthetic by blocking sodium channels, and quinaldine, another anesthetic used in fish, operate through entirely different mechanisms and may be associated with less predictable induction and recovery profiles. nih.gov